3,6-Pyridazinedicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Pyridazinedicarbonitrile is a solid compound with the chemical formula C6H2N4. It belongs to the class of pyridazine derivatives and contains two cyano groups (-CN) attached to the pyridazine ring. This compound is known for its high thermal stability and is typically found as colorless crystals at room temperature .
Vorbereitungsmethoden
3,6-Pyridazinedicarbonitrile is generally synthesized through organic synthesis methods. One common synthetic route involves the reaction of 3,6-dicarbomethoxypyridazine with phosphorus oxychloride (POCl3) in dimethylformamide (DMF). The reaction mixture is stirred at ambient temperature, followed by the addition of water and extraction with chloroform. The resulting product is then recrystallized to obtain pure this compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and equipment to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,6-Pyridazinedicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups into other functional groups such as amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,6-Pyridazinedicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,6-Pyridazinedicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with proteins and enzymes, leading to modifications that alter their function. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
3,6-Pyridazinedicarbonitrile can be compared with other pyridazine derivatives such as:
3,6-Dichloropyridazine: This compound has chlorine atoms instead of cyano groups and exhibits different reactivity and applications.
3,6-Dihydroxypyridazine: With hydroxyl groups, this derivative has distinct chemical properties and uses.
3,6-Dicarbomethoxypyridazine: This compound is a precursor in the synthesis of this compound and has its own unique applications.
The uniqueness of this compound lies in its cyano groups, which provide specific reactivity and versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C6H2N4 |
---|---|
Molekulargewicht |
130.11 g/mol |
IUPAC-Name |
pyridazine-3,6-dicarbonitrile |
InChI |
InChI=1S/C6H2N4/c7-3-5-1-2-6(4-8)10-9-5/h1-2H |
InChI-Schlüssel |
TWVXZCVMVUJDBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.